molecular formula C9H9NO2 B2514475 1-(Hydroxyimino)-1-phenylacetone CAS No. 29024-92-8

1-(Hydroxyimino)-1-phenylacetone

Cat. No. B2514475
CAS RN: 29024-92-8
M. Wt: 163.176
InChI Key: YQHWURFNAULYNW-MDZDMXLPSA-N
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Description

1-(Hydroxyimino)-1-phenylacetone, also known as P2P oxime, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylacetone and is commonly used as a precursor in the synthesis of amphetamines and other psychoactive substances. However, its uses are not limited to the illicit drug industry, as it has several potential applications in scientific research.

Scientific Research Applications

Nanoparticle Synthesis and Characterization

Introduction: 1-(Hydroxyimino)-1-phenylacetone (Cupron) serves as a ligand in the synthesis of novel yttrium (III) complexes. One such complex, denoted as [Y (Cup)2 (Gly)∙2H2O], has been thoroughly characterized using analytical techniques.

Synthesis and Characterization:
Applications:

Biomedical Applications

Introduction: Cupron’s unique structure and properties make it an intriguing candidate for biomedical applications.

Potential Biomedical Uses:

Productivity Tools for Researchers

Introduction: Researchers often need efficient tools to manage their work. Here’s an app recommendation:

Trello:

properties

IUPAC Name

(1Z)-1-hydroxyimino-1-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHWURFNAULYNW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxyimino)-1-phenylacetone

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